molecular formula C15H23NO B166759 Tebutam CAS No. 35256-85-0

Tebutam

Cat. No.: B166759
CAS No.: 35256-85-0
M. Wt: 233.35 g/mol
InChI Key: RJKCKKDSSSRYCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Tebutam involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Tebutam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides .

Scientific Research Applications

Tebutam has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its chemical properties.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

Tebutam exerts its herbicidal effects by inhibiting specific metabolic pathways in plants. It targets microtubule assembly, disrupting cell division and growth. This leads to the death of the targeted weeds while leaving the crops unaffected . The molecular targets include tubulin proteins, which are essential for microtubule formation .

Comparison with Similar Compounds

    Metolachlor: Another acetamide herbicide used for weed control.

    Atrazine: A triazine herbicide with similar applications in agriculture.

    Simazine: Another triazine herbicide used for similar purposes.

Comparison: Tebutam is unique in its specific mode of action targeting microtubule assembly, which distinguishes it from other herbicides like metolachlor and atrazine that have different mechanisms of action. Additionally, this compound’s chemical structure allows for selective weed control with minimal impact on crops .

Properties

IUPAC Name

N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKCKKDSSSRYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041691
Record name Butam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35256-85-0
Record name Tebutam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35256-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebutam [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-N-isopropyl-2,2-dimethylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEBUTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q5P667CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A one-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and drying tube was charged with 149.2 g (1.0 mole) N-benzyl-N-isopropylamine, 350 ml of benzene and 111.1 g (1.1 mole) of triethylamine. The dropping funnel contained 126.6 g (1.05 mole) of pivalyl chloride which was added dropwise to the stirred reaction mixture. After the addition was completed, the reaction mixture was stirred and heated at 75-80° for 18 hours. The mixture was cooled and the amine-salt was collected on a vacuum filter. The filtrate was transferred to a separatory funnel and extracted with water which was followed by dilute aqueous hydrochloric acid. The organic phase was dried over sodium sulfate. After removing the drying agent, the solvent was evaporated. The liquid residue was transferred to a pot which was appropriately fitted for a simple vacuum distillation. The forecut material proved to be mainly trimethylacetyl chloride and trimethylacetic acid. The product fraction weighed 188.6 g, b.p. 86-87/0.07 mm, nD25 1.5074.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
149.2 g
Type
reactant
Reaction Step Two
Quantity
111.1 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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